3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride 3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431964-62-3
VCID: VC11608249
InChI:
SMILES:
Molecular Formula: C12H16ClN3O2
Molecular Weight: 269.7

3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

CAS No.: 1431964-62-3

Cat. No.: VC11608249

Molecular Formula: C12H16ClN3O2

Molecular Weight: 269.7

Purity: 95

* For research use only. Not for human or veterinary use.

3-(2-methoxy-4-methylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride - 1431964-62-3

Specification

CAS No. 1431964-62-3
Molecular Formula C12H16ClN3O2
Molecular Weight 269.7

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group and at the 4-position with an amine group. A phenoxy moiety, further modified with methoxy and methyl groups at the 2- and 4-positions, is attached to the 3-position of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for formulation in agrochemical products.

Physicochemical Data

Key properties derived from experimental and predicted data include:

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClN₃O₂
Molecular Weight269.7 g/mol
Density1.25±0.1 g/cm³ (Predicted)
Boiling Point258.4±20.0 °C (Predicted)
LogP (Partition Coefficient)0.592

The relatively low LogP value suggests moderate hydrophilicity, which aligns with its hydrochloride salt form .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step process:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions.

  • Functionalization: Introduction of the phenoxy group via nucleophilic aromatic substitution, followed by methylation and methoxylation.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Catalysts and Conditions

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.

  • Catalysts: Palladium-based catalysts facilitate coupling reactions for phenoxy group attachment.

  • Temperature: Reactions typically proceed at 80–120°C to balance yield and side-product formation.

Biological Activities and Applications

Agrochemical Applications

The compound demonstrates broad-spectrum fungicidal activity against Fusarium spp. and Aspergillus spp., with IC₅₀ values in the micromolar range. Its herbicidal effects are attributed to the inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.

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